Cas no 81216-89-9 (4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine)
4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Thiazolamine, 4-(4-bromo-2-thienyl)-
- 4-(4-bromothiophen-2-yl)thiazol-2-amine
- 4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine
- Avatrombopag Impurity 41
- 4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine
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- Inchi: 1S/C7H5BrN2S2/c8-4-1-6(11-2-4)5-3-12-7(9)10-5/h1-3H,(H2,9,10)
- InChI Key: SIIORNBJZBILQZ-UHFFFAOYSA-N
- SMILES: S1C=C(C2SC=C(Br)C=2)N=C1N
4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B432505-25mg |
4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine |
81216-89-9 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B432505-50mg |
4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine |
81216-89-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B432505-250mg |
4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine |
81216-89-9 | 250mg |
$ 365.00 | 2022-06-07 | ||
| Enamine | EN300-75323-0.05g |
4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine |
81216-89-9 | 95.0% | 0.05g |
$88.0 | 2025-03-21 | |
| Enamine | EN300-75323-0.1g |
4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine |
81216-89-9 | 95.0% | 0.1g |
$132.0 | 2025-03-21 | |
| Enamine | EN300-75323-0.25g |
4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine |
81216-89-9 | 95.0% | 0.25g |
$188.0 | 2025-03-21 | |
| Enamine | EN300-75323-0.5g |
4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine |
81216-89-9 | 95.0% | 0.5g |
$353.0 | 2025-03-21 | |
| Enamine | EN300-75323-1.0g |
4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine |
81216-89-9 | 95.0% | 1.0g |
$470.0 | 2025-03-21 | |
| Enamine | EN300-75323-2.5g |
4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine |
81216-89-9 | 95.0% | 2.5g |
$923.0 | 2025-03-21 | |
| Enamine | EN300-75323-5.0g |
4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine |
81216-89-9 | 95.0% | 5.0g |
$1364.0 | 2025-03-21 |
4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine
4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine (CAS No. 81216-89-9): A Versatile Heterocyclic Compound with Emerging Applications
4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine (CAS No. 81216-89-9) is a structurally unique heterocyclic compound that has gained significant attention in recent years due to its potential applications in pharmaceutical research, material science, and organic electronics. This bromothiophene-thiazole hybrid molecule combines the electronic properties of both thiophene and thiazole rings, making it particularly interesting for researchers working on advanced materials and bioactive compounds.
The molecular structure of 4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine features a thiazole core substituted at the 4-position with a 4-bromothiophene moiety and an amino group at the 2-position of the thiazole ring. This arrangement creates a conjugated system that exhibits interesting electronic properties, which has led to its investigation in organic semiconductor applications. Recent studies have shown that this compound can serve as a building block for organic field-effect transistors (OFETs) and organic photovoltaics, addressing the growing demand for sustainable energy solutions.
In pharmaceutical research, the 4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine scaffold has shown promise as a potential pharmacophore. The presence of both thiophene and thiazole rings, which are common in many bioactive molecules, suggests possible interactions with biological targets. Researchers are particularly interested in its potential as a kinase inhibitor or as a component in antimicrobial agents, responding to the global need for new therapeutic compounds in the face of increasing antibiotic resistance.
The synthesis of 4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity. The bromine atom at the 4-position of the thiophene ring serves as a valuable handle for further functionalization through various cross-coupling reactions, such as Suzuki or Stille couplings, making this compound a versatile intermediate in organic synthesis. This adaptability aligns well with current trends in green chemistry and atom economy, as it allows for efficient construction of complex molecules.
From a commercial perspective, the demand for 4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine has been steadily increasing, particularly from research institutions and pharmaceutical companies engaged in drug discovery programs. The compound's CAS number 81216-89-9 serves as a unique identifier in chemical databases and procurement systems, facilitating its sourcing for research purposes. Suppliers typically offer this compound with high purity grades (often >95% or >98%), meeting the stringent requirements of modern chemical research.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to better understand the electronic properties and potential applications of 4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine. Density functional theory (DFT) calculations have provided insights into its molecular orbitals and charge distribution, information that is crucial for designing new materials with tailored electronic properties. This computational approach has become increasingly important in the era of AI-assisted drug discovery and materials informatics.
The stability and storage requirements of 4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine are important considerations for researchers. The compound is generally stable under standard laboratory conditions but should be protected from prolonged exposure to light and moisture. These handling characteristics make it suitable for various experimental settings, contributing to its popularity in academic and industrial research laboratories.
Looking forward, the applications of 4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine are expected to expand as researchers continue to explore its potential. Areas of particular interest include its use in molecular electronics, as a component in organic light-emitting diodes (OLEDs), and as a building block for metal-organic frameworks (MOFs). The compound's versatility positions it well to contribute to advancements in these cutting-edge technologies that are shaping the future of materials science and medicinal chemistry.
For researchers interested in working with 4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine (CAS 81216-89-9), it is important to consult the latest literature and safety data sheets. While the compound itself is not classified as hazardous under normal handling conditions, standard laboratory precautions should always be followed when working with any chemical substance. The growing body of research on this interesting molecule suggests it will continue to be a valuable tool in the development of new technologies and therapeutic agents in the years to come.
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